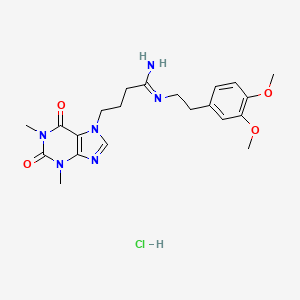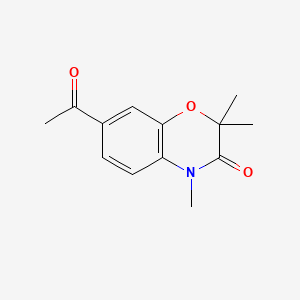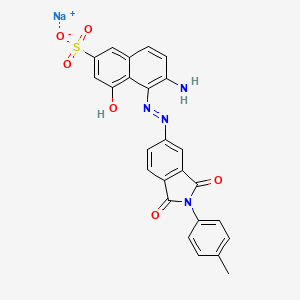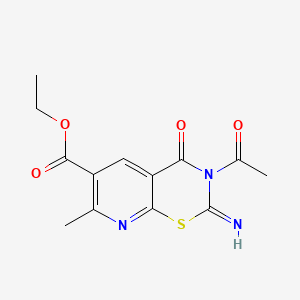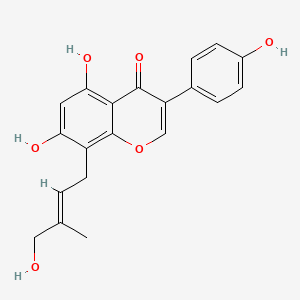
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structural features, including a morphinan backbone, epoxy and didehydro functionalities, and bis(methylcarbamate) ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) typically involves multiple steps. The process begins with the preparation of the morphinan backbone, followed by the introduction of epoxy and didehydro functionalities. The final step involves the esterification of the compound with bis(methylcarbamate) groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functionalities.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
In biological research, it serves as a tool for studying the interactions between morphinan derivatives and biological targets, such as receptors and enzymes .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Industry
In the industrial sector, it is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
Wirkmechanismus
The mechanism of action of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61269-42-9 |
|---|---|
Molekularformel |
C21H25N3O5 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(methylcarbamoyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C21H25N3O5/c1-22-19(25)27-14-6-4-11-10-13-12-5-7-15(28-20(26)23-2)18-21(12,8-9-24(13)3)16(11)17(14)29-18/h4-7,12-13,15,18H,8-10H2,1-3H3,(H,22,25)(H,23,26)/t12-,13+,15-,18-,21-/m0/s1 |
InChI-Schlüssel |
AGNRIYUGDARSHW-SDPBFRHGSA-N |
Isomerische SMILES |
CNC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)NC)CCN3C |
Kanonische SMILES |
CNC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)NC)CCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


